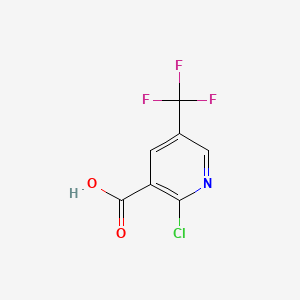

2-Chloro-5-(trifluoromethyl)nicotinic acid

CAS No.: 505084-59-3

Cat. No.: VC7821383

Molecular Formula: C7H3ClF3NO2

Molecular Weight: 225.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 505084-59-3 |

|---|---|

| Molecular Formula | C7H3ClF3NO2 |

| Molecular Weight | 225.55 g/mol |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) |

| Standard InChI Key | RMSKYTKOFDQVEL-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a pyridine core with distinct substituents:

-

Chlorine at position 2 enhances electrophilic reactivity.

-

Trifluoromethyl at position 5 contributes to metabolic stability and lipophilicity.

-

Carboxylic acid at position 3 enables salt formation and hydrogen bonding .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 173–178°C | |

| Molecular Weight | 225.55 g/mol | |

| Density | 1.603 g/cm³ (predicted) | |

| pKa | 1.57 (predicted) | |

| Solubility | Poor in water; soluble in DMSO |

The low pKa (1.57) reflects the strong electron-withdrawing effects of the substituents, enhancing acidity compared to unsubstituted nicotinic acid .

Synthesis Methods

Catalytic Hydrogenation and Chlorination

A patented route (CN100355732C) involves:

-

N-Oxidation of 3-methylpyridine.

-

Chlorination using benzoyl chloride.

-

Catalytic hydrogenation with Pd/C or Raney nickel to yield 2-chloro-5-trifluoromethylpyridine, followed by oxidation to the carboxylic acid . This method achieves an 82.7% yield under optimized conditions .

Pyridine Ring Formation

An alternative approach (Org. Lett. 2008) constructs the pyridine ring from fluorinated precursors via cyclization, yielding 2-(trifluoromethyl)nicotinic acid derivatives with >90% purity .

Comparative Analysis

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Catalytic Hydrogenation | 82.7% | Scalable for industrial production | Requires high-pressure H₂ |

| Cyclization | 75–90% | High purity | Multi-step purification |

Applications in Medicinal Chemistry

Catechol-O-Methyltransferase (COMT) Inhibitors

The compound serves as an intermediate in synthesizing 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide, a potent COMT inhibitor used in Parkinson’s disease therapy . COMT inhibitors prolong the efficacy of L-DOPA by preventing its peripheral metabolism .

Neurological Therapeutics

Studies demonstrate that nicotinic acid derivatives modulate α7 nicotinic acetylcholine receptors (nAChRs), improving cognition in rodent models of schizophrenia . The trifluoromethyl group enhances blood-brain barrier permeability, making this compound a candidate for neurodegenerative drug development .

Antimicrobial and Anti-Inflammatory Agents

Structural analogs exhibit:

-

Antimicrobial activity: MIC values of 2–8 µg/mL against Staphylococcus aureus.

-

Anti-inflammatory effects: Inhibition of COX-2 with IC₅₀ = 0.3 µM.

Agrochemical Applications

Herbicidal Activity

As a metabolite of diflufenican, it inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in weeds. Field trials show 95% efficacy against Amaranthus retroflexus at 50 g/ha.

Environmental Impact

Despite its efficacy, the compound’s persistence in soil (half-life = 60 days) raises concerns about groundwater contamination.

Recent Research Advances

Dopaminergic Modulation

In vivo studies (PubMed, 2016) reveal that α7 nAChR agonists derived from this compound enhance risperidone-induced dopamine release in the nucleus accumbens (150% increase vs. control), suggesting utility in antipsychotic therapies .

Synthetic Methodology Innovations

Microwave-assisted synthesis reduces reaction times from 20 hours to 15 minutes, achieving 89% yield (Ambeed, 2020) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume